Cas no 551-29-1 ((-)-episyringaresinol)

(-)-episyringaresinol structure
(-)-episyringaresinol structure
Nome del prodotto:(-)-episyringaresinol
Numero CAS:551-29-1
MF:C22H26O8
MW:418.437047481537
CID:2077751
PubChem ID:100067

(-)-episyringaresinol Proprietà chimiche e fisiche

Nomi e identificatori

    • (-)-episyringaresinol
    • (-)-form-Syringaresinol
    • (-)-syringaresinol
    • (+)-syringaresinol
    • (+-)-Syringaresinol
    • (+/-)-syringaresinol
    • lirioresinol B
    • merioesinol
    • rac-syringaresinol
    • syringaresinol
    • (+)-Diasyringaresinol
    • Syringylresinol
    • Phenol,4,4'-(tetrahydro-1H,3H-furo[3,4-c]furan-1,4-diyl)bis[2,6-dimethoxy-,(1R,3aS,4R,6aS)-rel-
    • Lirioresinol A
    • 551-29-1
    • 3,3',5,5'-tetramethoxy-7,9':7',9-diepoxylignane-4,4'-diol
    • DS-012209
    • 4-[6-(4-hydroxy-3,5-dimethoxy-phenyl)-1,3,3a,4,6,6a-hexahydrofuro[3,4-c]furan-3-yl]-2,6-dimethoxy-phenol
    • BCP19980
    • (+)-Episyringaresinol
    • 3,3,5,5-tetramethoxy-7,9,7,9-diepoxylignan-4,4-diol
    • 4-[6-(4-hydroxy-3,5-dimethoxyphenyl)-1,3,3a,4,6,6a-hexahydrofuro[3,4-c]furan-3-yl]-2,6-dimethoxyphenol
    • DL-Syringaresinol
    • 487-35-4
    • Q27121534
    • bmse010057
    • 1177-14-6
    • Phenol,4,4-[(1s,3ar,4s,6ar)-tetrahydro-1h,3h-furo[3,4-c]furan-1,4-diyl]bis[2,6-dimethoxy-
    • SCHEMBL120485
    • AKOS032948292
    • Symplicosigenol
    • HY-N8307
    • Syringaresinol487-35-4; 4-[6-(4-hydroxy-3,5-dimethoxyphenyl)-1,3,3a,4,6,6a-hexahydrofuro[3,4-c]furan-3-yl]-2,6-dimethoxyphenol; (+/-)-Syringaresinol
    • (+/-)-Syringaresinol;
    • Phenol,4,4'-(tetrahydro-1H,3H-furo[3,4-c]furan-1,4-diyl)bis[2,6-dimethoxy-
    • A893311
    • BCP19981
    • CHEBI:49211
    • 4,4'-tetrahydro-1h,3h-furo[3,4-c]furan-1,4-diylbis(2,6-dimethoxyphenol)
    • 4,4'-(Tetrahydro-1H,3H-furo[3,4-c]furan-1,4-diyl)bis(2,6-dimethoxyphenol)
    • CS-0142910
    • DA-52609
    • BCA15220
    • S(8-8)S
    • (-)-Lirioresinol B;DL-Syringaresinol
    • CHEMBL4469429
    • 21453-71-4
    • DA-78139
    • FS-10194
    • MSK165457
    • Inchi: InChI=1S/C22H26O8/c1-25-15-5-11(6-16(26-2)19(15)23)21-13-9-30-22(14(13)10-29-21)12-7-17(27-3)20(24)18(8-12)28-4/h5-8,13-14,21-24H,9-10H2,1-4H3
    • Chiave InChI: KOWMJRJXZMEZLD-UHFFFAOYSA-N
    • Sorrisi: COc1cc(cc(OC)c1O)C1OCC2C1COC2c1cc(OC)c(O)c(OC)c1

Proprietà calcolate

  • Massa esatta: 418.163
  • Massa monoisotopica: 418.163
  • Conta atomi isotopi: 0
  • Conta donatori di obbligazioni idrogeno: 2
  • Conta accettatore di obbligazioni idrogeno: 8
  • Conta atomi pesanti: 30
  • Conta legami ruotabili: 6
  • Complessità: 485
  • Conteggio di unità legate in modo Covalent: 1
  • Conto di stereocentri atomici definito: 4
  • Conta stereocentri atomici non definiti: 0
  • Conto stereocentrico definito delle obbligazioni: 0
  • Conto stereocenter di bond non definito: 0
  • Superficie polare topologica: 95.8A^2
  • XLogP3: 2.2
Fornitori consigliati
Shanghai Aoguang Biotechnology Co., Ltd
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Grosso
Shanghai Aoguang Biotechnology Co., Ltd
Shanghai Xinsi New Materials Co., Ltd
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Grosso
Shanghai Xinsi New Materials Co., Ltd
Shenzhen Jianxing Pharmaceutical Technology Co., Ltd.
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Reagenti
Shenzhen Jianxing Pharmaceutical Technology Co., Ltd.
上海贤鼎生物科技有限公司
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Grosso
上海贤鼎生物科技有限公司
Taian Jiayue Biochemical Co., Ltd
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Grosso
Taian Jiayue Biochemical Co., Ltd